Ethyl 3-(methylamino)propanoate
Overview
Description
Ethyl 3-(methylamino)propanoate is an organic compound with the molecular formula C6H13NO2. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the hydrogen atom of the amino group is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Result of Action
It has been suggested that the compound may have potential anti-cancer activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-(methylamino)propanoate . These factors can include pH, temperature, and the presence of other molecules in the environment. The compound is typically stored in an inert atmosphere and under -20°C .
Biochemical Analysis
Biochemical Properties
It is known that esters, the class of compounds to which Ethyl 3-(methylamino)propanoate belongs, are produced by the reaction of acids with alcohols . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
It has been suggested that this compound may have anti-cancer activity
Molecular Mechanism
It is known that esters can engage in hydrogen bonding with water molecules, which suggests that this compound may interact with biomolecules through similar mechanisms
Temporal Effects in Laboratory Settings
It is recommended to store this compound in an inert atmosphere, under -20°C to maintain its stability .
Metabolic Pathways
As an ester, it is likely to be involved in ester metabolism, which involves various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(methylamino)propanoate can be synthesized through several methods. One common method involves the reaction of ethyl acrylate with methylamine under controlled conditions. The reaction typically requires an inert atmosphere and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-(methylamino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Ethyl 3-(methylamino)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(amino)propanoate: Lacks the methyl group on the amino nitrogen.
Mthis compound: Has a methyl ester group instead of an ethyl ester group.
Ethyl 3-(dimethylamino)propanoate: Contains an additional methyl group on the amino nitrogen.
Uniqueness: The presence of both the ethyl ester and methylamino groups in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 3-(methylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(8)4-5-7-2/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIJMHJTEHBUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337279 | |
Record name | Ethyl 3-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2213-08-3 | |
Record name | Ethyl 3-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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